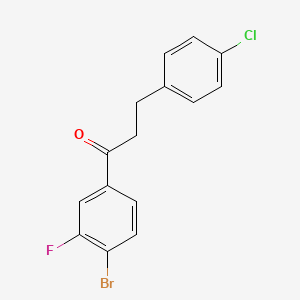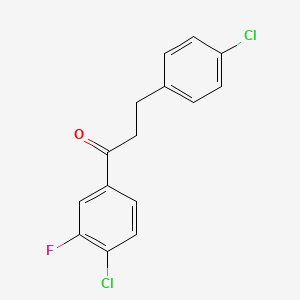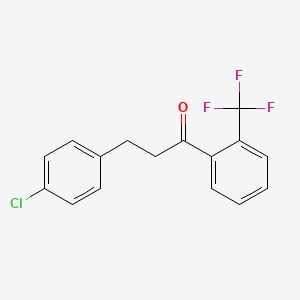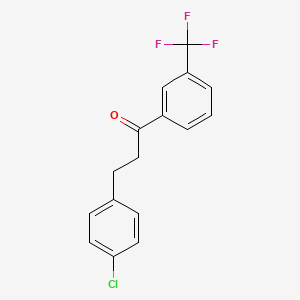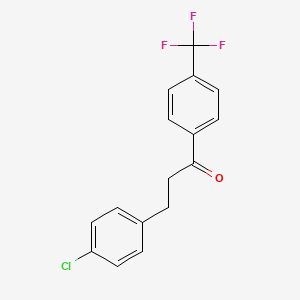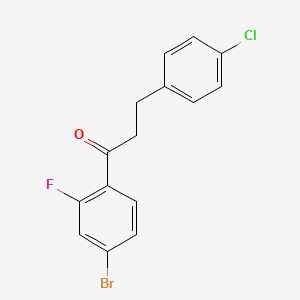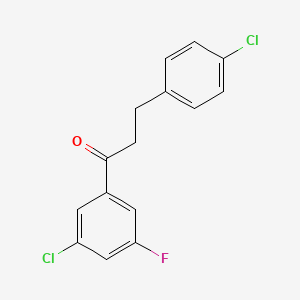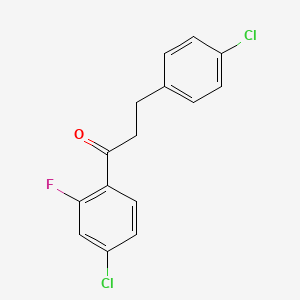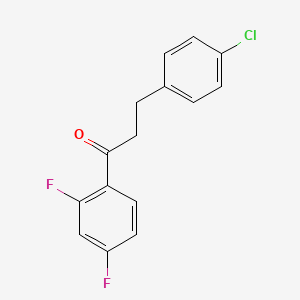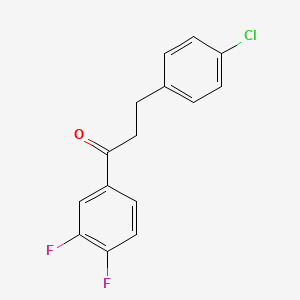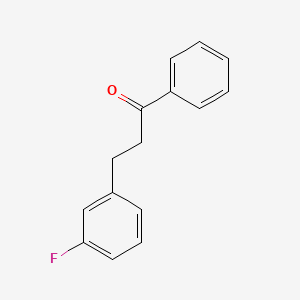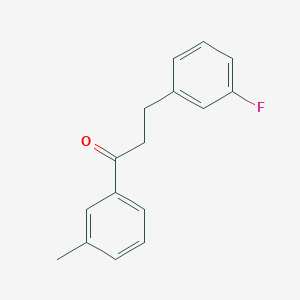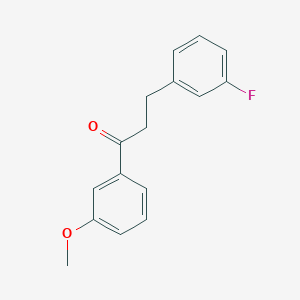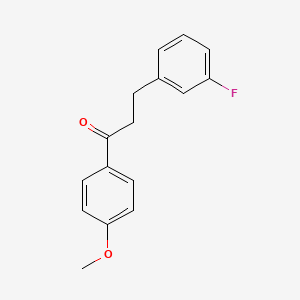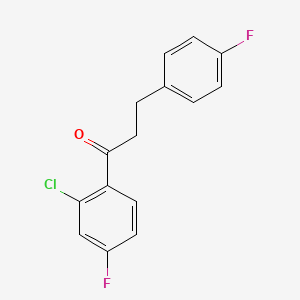
2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various compounds related to 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone involves different chemical reactions and conditions. For instance, organotin esters of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid were synthesized and characterized by methods such as IR, NMR, and mass spectrometry. The crystal structure of one such compound was determined by X-ray single crystal analysis, revealing a tetrahedral geometry around the tin atom . Another related synthesis involved the base-catalyzed Claisen-Schmidt condensation reaction to produce chalcone derivatives, which were characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction . Additionally, novel copolymers were created by copolymerizing ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates with styrene, using radical initiation at 70°C .
Molecular Structure Analysis
The molecular structure of these compounds is complex and varies depending on the specific substituents and the core structure of the compound. For example, the crystal structure of a synthesized organotin compound showed a tetrahedral geometry around the tin atom . In the case of chalcone derivatives, the dihedral angles between the terminal rings were measured, and intramolecular hydrogen bonding was observed . The crystal structures of these compounds are further stabilized through weak intermolecular interactions such as C=O...π and C-F...π .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, Claisen-Schmidt condensation, and copolymerization with styrene. The esterification of (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid resulted in organotin compounds with bactericidal and fungicidal activities . The Claisen-Schmidt condensation reaction was used to synthesize chalcone derivatives, which were analyzed for their molecular structure . Copolymerization reactions were carried out with various substituted propenoates and styrene, leading to copolymers with high glass transition temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The organotin compounds were screened for their biological activities, including bactericidal and fungicidal properties . The chalcone derivatives exhibited specific dihedral angles and intramolecular hydrogen bonding, which affect their physical properties and stability . The copolymers derived from the copolymerization reactions displayed high glass transition temperatures, indicating decreased chain mobility due to the dipolar character of the substituents . The decomposition of these copolymers occurred in a two-step process when subjected to thermal analysis .
Aplicaciones Científicas De Investigación
Electrooptical Properties
- Research has shown that certain chemicals with similar structural features to 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone have been used to develop low melting esters with large nematic ranges. These esters, when mixed with cyanobiphenyls, exhibit useful electrooptical properties and low injected smectic tendencies (Gray & Kelly, 1981).
Synthetic Route Development
- Efforts have been made to develop efficient synthetic routes for self-polymerizable monomers that are structurally similar to 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone. This includes synthesis from less costly starting materials and attempts to generate polymers with the same structure from original monomer mixtures (Baek & Harris, 2005).
Copolymerization and Material Properties
- Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including derivatives structurally related to 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone, have been synthesized and copolymerized with styrene. These copolymers were characterized for their chemical structure and thermal properties, showing potential in material science applications (Savittieri et al., 2022).
Photoalignment of Liquid Crystals
- Certain derivatives of 2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone have been used to promote photoalignment of nematic liquid crystals. The study indicated that the photoalignment quality is influenced by the number of fluoro-substituents and the position of the thiophene moiety in the molecule, showcasing its application in liquid crystal display (LCD) technologies (Hegde et al., 2013).
Antimicrobial Activity
- A study synthesized 2′,4-dichloro-5′-fluoro-1-ene-2-(4-hydroxyphenyl)phenone, a compound with some structural similarities, and tested its derivatives for antimicrobial activity. These compounds showed potential effectiveness against various microorganisms, indicating possible applications in antimicrobial drug development (Arun, Reddy, & Rajkumar, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-14-9-12(18)6-7-13(14)15(19)8-3-10-1-4-11(17)5-2-10/h1-2,4-7,9H,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCODRPPOQEXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644593 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-62-2 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

